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Compound of Interest

Compound Name:
Ethyl 5-bromothiophene-3-

carboxylate

Cat. No.: B172790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of Ethyl 5-bromothiophene-3-carboxylate, a key heterocyclic building block in

medicinal chemistry and materials science. Due to the limited availability of direct experimental

spectroscopic data for this specific compound in public databases, this guide presents a

detailed synthesis protocol and an analysis of expected spectroscopic characteristics based on

closely related analogues and fundamental principles of spectroscopy.

Spectroscopic Data Analysis
While experimental spectra for Ethyl 5-bromothiophene-3-carboxylate are not readily

available, the following tables summarize the expected and observed data for highly analogous

compounds, providing a reliable reference for the characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for Ethyl
5-bromothiophene-3-carboxylate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b172790?utm_src=pdf-interest
https://www.benchchem.com/product/b172790?utm_src=pdf-body
https://www.benchchem.com/product/b172790?utm_src=pdf-body
https://www.benchchem.com/product/b172790?utm_src=pdf-body
https://www.benchchem.com/product/b172790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

H-2 ~ 7.9 - 8.1 d ~ 1.5

The proton at

position 2 is

expected to be a

doublet due to

coupling with H-

4.

H-4 ~ 7.4 - 7.6 d ~ 1.5

The proton at

position 4 is

expected to be a

doublet due to

coupling with H-

2.

-OCH₂CH₃ ~ 4.2 - 4.4 q ~ 7.1

The methylene

protons of the

ethyl group are

split into a

quartet by the

adjacent methyl

protons.

-OCH₂CH₃ ~ 1.2 - 1.4 t ~ 7.1

The methyl

protons of the

ethyl group are

split into a triplet

by the adjacent

methylene

protons.

Note: Predicted values are based on the analysis of similar structures and standard NMR

correlation tables.
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Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl
5-bromothiophene-3-carboxylate

Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C=O ~ 162 - 164
The carbonyl carbon of the

ester group.

C-3 ~ 130 - 132
The carbon atom to which the

carboxylate group is attached.

C-5 ~ 115 - 117
The carbon atom bonded to

the bromine atom.

C-2 ~ 133 - 135
Aromatic carbon adjacent to

the sulfur atom.

C-4 ~ 128 - 130 Aromatic carbon.

-OCH₂CH₃ ~ 60 - 62
The methylene carbon of the

ethyl group.

-OCH₂CH₃ ~ 14 - 15
The methyl carbon of the ethyl

group.

Note: Predicted values are based on the analysis of similar structures and standard NMR

correlation tables.

Table 3: Predicted Infrared (IR) Spectroscopic Data for
Ethyl 5-bromothiophene-3-carboxylate
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H (aromatic) 3100 - 3000 Medium

C-H (aliphatic) 2980 - 2850 Medium

C=O (ester) 1725 - 1705 Strong

C=C (aromatic) 1600 - 1450 Medium

C-O (ester) 1300 - 1150 Strong

C-Br 600 - 500 Medium-Strong

Note: Predicted values are based on characteristic IR absorption frequencies for the respective

functional groups.

Table 4: Predicted Mass Spectrometry (MS) Data for
Ethyl 5-bromothiophene-3-carboxylate

Ion Predicted m/z Notes

[M]⁺ 234/236

Molecular ion peak, showing

the characteristic isotopic

pattern for one bromine atom

(¹⁹Br and ⁸¹Br in approximately

1:1 ratio).

[M-OCH₂CH₃]⁺ 189/191 Loss of the ethoxy group.

[M-COOCH₂CH₃]⁺ 161/163
Loss of the entire ethyl

carboxylate group.

Note: Predicted values are based on the molecular weight of the compound and common

fragmentation patterns for esters.

Experimental Protocols
Synthesis of Ethyl 5-bromothiophene-3-carboxylate[1]
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A detailed protocol for the synthesis of Ethyl 5-bromothiophene-3-carboxylate is outlined

below. This procedure involves the bromination of ethyl thiophene-3-carboxylate.

Materials:

Ethyl thiophene-3-carboxylate

Aluminum chloride (AlCl₃)

Bromine (Br₂)

Dichloromethane (CH₂Cl₂)

Water (H₂O)

Ice

Magnesium sulfate (MgSO₄)

Heptane

Ethyl acetate

Procedure:

To a solution of 10 g (67 mmol) of ethyl thiophene-3-carboxylate in 160 ml of

dichloromethane, cooled to 0°C, 20 g (147 mmol) of aluminum chloride are added portion-

wise.

The reaction mixture is allowed to warm to room temperature.

A solution of 4 ml (73 mmol) of bromine in 10 ml of dichloromethane is then added.

The reaction is allowed to proceed for 50 minutes at room temperature.

Following the reaction, the mixture is poured into a water and ice mixture and extracted with

dichloromethane.
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The organic phase is dried over magnesium sulfate, filtered, and the solvent is evaporated

under vacuum.

The resulting residue is purified by column chromatography on silica gel, eluting with a 9:1

mixture of heptane and ethyl acetate, to yield Ethyl 5-bromothiophene-3-carboxylate.

Visualization of Spectroscopic Data Logic
The following diagram illustrates the logical workflow for the structural elucidation of Ethyl 5-
bromothiophene-3-carboxylate using the discussed spectroscopic techniques.
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Caption: Workflow for the structural confirmation of Ethyl 5-bromothiophene-3-carboxylate.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 5-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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